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molecular formula C5H8N2 B1310126 (2S)-pyrrolidine-2-carbonitrile CAS No. 204387-53-1

(2S)-pyrrolidine-2-carbonitrile

Cat. No. B1310126
M. Wt: 96.13 g/mol
InChI Key: ALSCEGDXFJIYES-YFKPBYRVSA-N
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Patent
US05198449

Procedure details

Following the procedure of Preparation 9, the title compound is prepared from 2-cyanopyrrolidine [Helv. Chim. Acta 50(8), 2520-2531 (1967)] and 3-phenoxypropyl bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:7][CH2:6][CH2:5][NH:4]1)#[N:2].[O:8]([CH2:15][CH2:16][CH2:17]Br)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[C:1]([CH:3]1[CH2:7][CH2:6][CH2:5][N:4]1[CH2:17][CH2:16][CH2:15][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1NCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the procedure of Preparation 9

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1N(CCC1)CCCOC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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